

# Spectroscopic Profile of N-Formyl-dl-tryptophan: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-Formyl-dl-tryptophan*

Cat. No.: *B108355*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Formyl-dl-tryptophan**, a derivative of the essential amino acid tryptophan. The information presented herein is intended to support research and development activities by providing key analytical data and methodologies for the characterization of this compound.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **N-Formyl-dl-tryptophan**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental data for  $^1\text{H}$  and  $^{13}\text{C}$  NMR of **N-Formyl-dl-tryptophan** are not readily available in public spectral databases, theoretical calculations and data from closely related structures, such as N-formyl tryptophan amide, provide expected chemical shift ranges.

[1]

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **N-Formyl-dl-tryptophan**

Proton	Predicted Chemical Shift (ppm)
Indole-NH	10.8 - 11.2
Formyl-H	8.0 - 8.2
Aromatic-H	7.0 - 7.8
$\alpha$ -CH	4.5 - 4.8
$\beta$ -CH <sub>2</sub>	3.2 - 3.5
Amide-NH	8.2 - 8.5
Carboxyl-OH	12.0 - 13.0

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **N-Formyl-dl-tryptophan**

Carbon	Predicted Chemical Shift (ppm)
Carbonyl (Carboxyl)	173 - 176
Carbonyl (Formyl)	160 - 163
Aromatic-C	110 - 138
$\alpha$ -C	53 - 56
$\beta$ -C	27 - 30

## Infrared (IR) Spectroscopy

The IR spectrum of **N-Formyl-dl-tryptophan** is expected to show characteristic absorption bands for its functional groups. The data presented is based on typical ranges for similar molecules.

Table 3: Characteristic IR Absorption Bands for **N-Formyl-dl-tryptophan**

Functional Group	Vibrational Mode	Expected Absorption Range (cm <sup>-1</sup> )
O-H (Carboxylic Acid)	Stretching	2500 - 3300 (broad)
N-H (Indole & Amide)	Stretching	3200 - 3400
C-H (Aromatic)	Stretching	3000 - 3100
C-H (Aliphatic)	Stretching	2850 - 3000
C=O (Carboxylic Acid)	Stretching	1700 - 1725
C=O (Amide I)	Stretching	1630 - 1680
N-H (Amide II)	Bending	1510 - 1570
C=C (Aromatic)	Stretching	1450 - 1600

## Mass Spectrometry (MS)

Mass spectrometry data from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis of **N-Formyl-dl-tryptophan** is available.[\[2\]](#)[\[3\]](#)

Table 4: Mass Spectrometry Data for **N-Formyl-dl-tryptophan**

Parameter	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>12</sub> N <sub>2</sub> O <sub>3</sub>	PubChem <a href="#">[2]</a>
Molecular Weight	232.23 g/mol	PubChem <a href="#">[2]</a>
Major Fragment Ions (m/z)		
Top Peak	130	PubChem <a href="#">[3]</a>
2nd Highest Peak	131	PubChem <a href="#">[3]</a>
3rd Highest Peak	232 (Molecular Ion)	PubChem <a href="#">[3]</a>

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **N-Formyl-dl-tryptophan** are not explicitly published. However, the following sections provide generalized methodologies based on standard practices for similar compounds.

## NMR Spectroscopy

### Sample Preparation:

- Dissolve 5-10 mg of **N-Formyl-dl-tryptophan** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>).
- Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) for chemical shift referencing.
- Transfer the solution to a 5 mm NMR tube.

### Instrumentation and Parameters (<sup>1</sup>H NMR):

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Acquisition Parameters:
  - Spectral Width: ~16 ppm
  - Number of Scans: 16-64
  - Relaxation Delay: 1-2 s

### Instrumentation and Parameters (<sup>13</sup>C NMR):

- Spectrometer: 100 MHz or higher corresponding <sup>13</sup>C frequency.
- Pulse Program: Proton-decoupled single-pulse sequence.
- Acquisition Parameters:
  - Spectral Width: ~200 ppm

- Number of Scans: 1024 or more, depending on concentration.
- Relaxation Delay: 2-5 s

## Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **N-Formyl-dl-tryptophan** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation and Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:
  - Spectral Range: 4000 - 400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 16-32

## Mass Spectrometry (GC-MS)

Sample Preparation:

- Derivatization may be required to increase the volatility of the analyte. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- Dissolve the derivatized sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

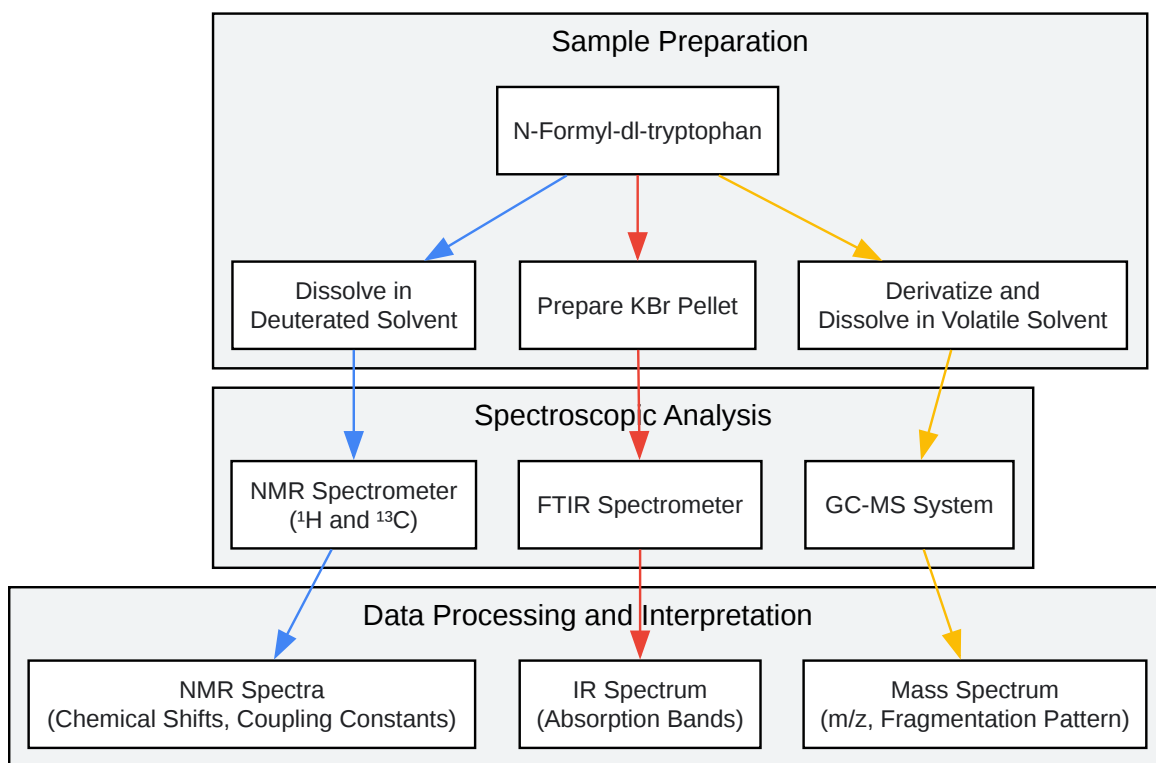
Instrumentation and Parameters:

- System: Gas Chromatograph coupled to a Mass Spectrometer.

- GC Conditions:
  - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  - Injector Temperature: 250-280 °C.
  - Oven Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a high temperature (e.g., 300 °C) to ensure elution of the compound.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 40-500.
  - Ion Source Temperature: 230 °C.

## Visualizations

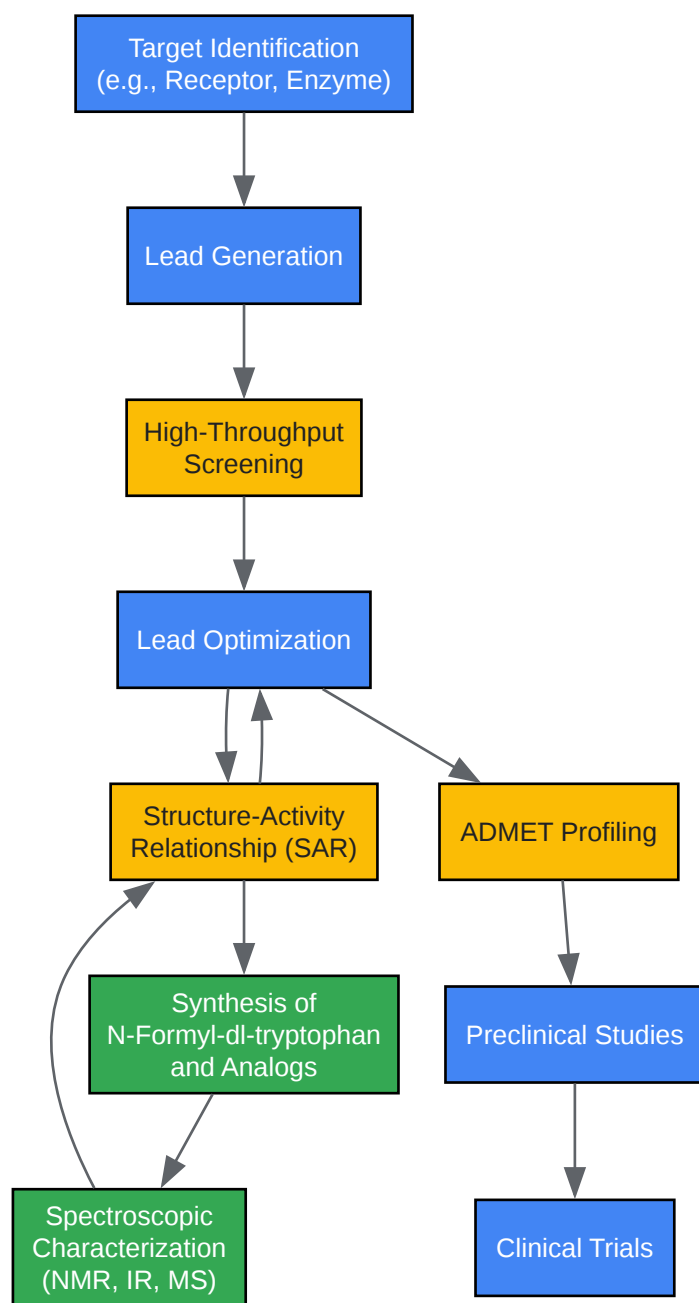
The following diagram illustrates a generalized workflow for the spectroscopic analysis of **N-Formyl-dl-tryptophan**.



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A generalized workflow for the spectroscopic analysis of **N-Formyl-dl-tryptophan**.

As no specific signaling pathways involving **N-Formyl-dl-tryptophan** were identified in the literature, a logical relationship diagram illustrating a potential drug discovery and development process where this compound could be relevant is provided below.



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## References

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